
1,2,3,4-Tetrahydro-1-(4-fluorophenyl)-2-phenyl-6-isoquinolinol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-1-(4-fluorophenyl)-2-phenyl-6-isoquinolinol hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a tetrahydroisoquinoline core, which is a common scaffold in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1-(4-fluorophenyl)-2-phenyl-6-isoquinolinol hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with phenylacetonitrile, followed by cyclization and reduction steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydro-1-(4-fluorophenyl)-2-phenyl-6-isoquinolinol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted isoquinolines, quinolines, and dihydroisoquinolines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-1-(4-fluorophenyl)-2-phenyl-6-isoquinolinol hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antidepressant and anxiolytic agent due to its structural similarity to other bioactive isoquinolines.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers explore its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydro-1-(4-fluorophenyl)-2-phenyl-6-isoquinolinol hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the synaptic uptake of serotonin and norepinephrine, thereby influencing mood and anxiety levels . The compound’s molecular targets include serotonin and norepinephrine transporters, which are critical in the regulation of these neurotransmitters.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-1,2,3,4-tetrahydroisoquinoline: Known for its antidepressant properties.
6-(2-Fluorophenyl)-2,4-diphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetraazine: Another compound with a similar structure and potential therapeutic applications.
Uniqueness
1,2,3,4-Tetrahydro-1-(4-fluorophenyl)-2-phenyl-6-isoquinolinol hydrochloride is unique due to its specific substitution pattern on the isoquinoline core, which imparts distinct pharmacological properties. Its ability to modulate multiple neurotransmitter systems makes it a promising candidate for further research in the treatment of mood disorders.
Propriétés
Numéro CAS |
96892-56-7 |
|---|---|
Formule moléculaire |
C21H19ClFNO |
Poids moléculaire |
355.8 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-2-phenyl-3,4-dihydro-1H-isoquinolin-6-ol;hydrochloride |
InChI |
InChI=1S/C21H18FNO.ClH/c22-17-8-6-15(7-9-17)21-20-11-10-19(24)14-16(20)12-13-23(21)18-4-2-1-3-5-18;/h1-11,14,21,24H,12-13H2;1H |
Clé InChI |
PTLHHROBRYRKDL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



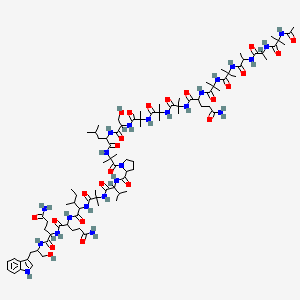
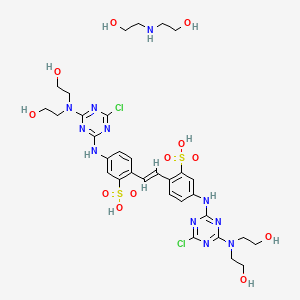

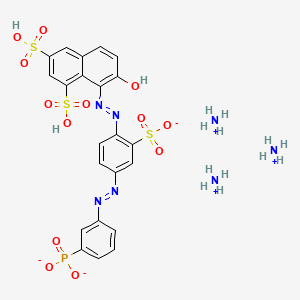


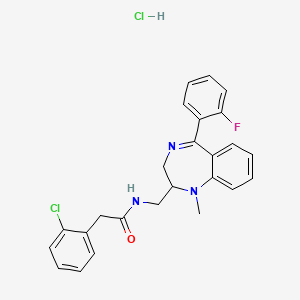


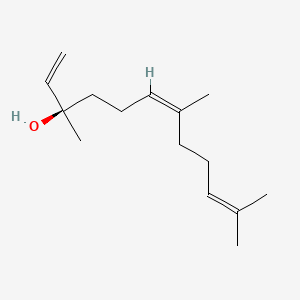
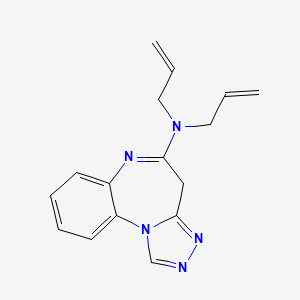
![1,1,5,5,5-Hexamethyl-3-[2-(1,1,3,3-tetramethyldisiloxanyl)ethyl]-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12721101.png)

